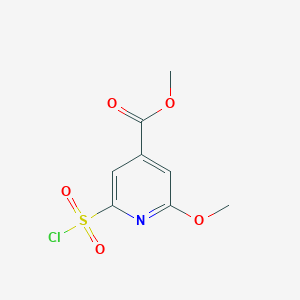
Methyl 2-(chlorosulfonyl)-6-methoxyisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(chlorosulfonyl)-6-methoxyisonicotinate is a chemical compound with the molecular formula C8H8ClNO5S It is a derivative of isonicotinic acid and contains both chlorosulfonyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chlorosulfonyl)-6-methoxyisonicotinate typically involves the chlorosulfonation of methyl 6-methoxyisonicotinate. The reaction is carried out using chlorosulfonic acid as the sulfonating agent. The process involves the following steps:
Starting Material: Methyl 6-methoxyisonicotinate.
Reagent: Chlorosulfonic acid.
Reaction Conditions: The reaction is usually conducted at low temperatures to control the exothermic nature of the chlorosulfonation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and safety. Continuous-flow reactors allow for better control of reaction conditions and can handle the exothermic nature of the chlorosulfonation reaction more effectively.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chlorosulfonyl)-6-methoxyisonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonic acid or a sulfonamide under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols.
Reducing Agents: Tin(II) chloride, sodium borohydride.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed by substitution with amines.
Sulfonates: Formed by substitution with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
Methyl 2-(chlorosulfonyl)-6-methoxyisonicotinate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic applications.
Material Science: It can be used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(chlorosulfonyl)-6-methoxyisonicotinate involves its reactivity towards nucleophiles and its ability to form stable sulfonamide and sulfonate derivatives. The chlorosulfonyl group is highly electrophilic, making it a versatile reagent for introducing sulfonyl functional groups into organic molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(chlorosulfonyl)benzoate: Similar in structure but lacks the methoxy group.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but differs in its isocyanate functionality.
6-Chlorosulfonylbenzoxazolin-2-one: Contains a chlorosulfonyl group and a benzoxazolinone ring.
Uniqueness
Methyl 2-(chlorosulfonyl)-6-methoxyisonicotinate is unique due to the presence of both the methoxy and chlorosulfonyl groups on the isonicotinate framework
Properties
Molecular Formula |
C8H8ClNO5S |
|---|---|
Molecular Weight |
265.67 g/mol |
IUPAC Name |
methyl 2-chlorosulfonyl-6-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C8H8ClNO5S/c1-14-6-3-5(8(11)15-2)4-7(10-6)16(9,12)13/h3-4H,1-2H3 |
InChI Key |
GAKCEDRNGAFHIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)C(=O)OC)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















